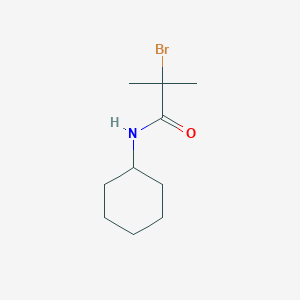
3,3-二甲基吲哚啉
概述
描述
3,3-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It is known to form part of the structure of certain squaraine dyes .
Synthesis Analysis
The synthesis of 3,3-Dimethylindoline has been described in various studies. One method involves the Lewis acid mediated cyclisation of N-methallylacetanilide, followed by hydrolysis . Another approach involves the encapsulation of a 3,3-dimethylindoline squaraine inside a tetralactam with anthracene sidewalls .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylindoline has been studied using X-ray crystallography. The squaraine gem-dimethyl groups force a relatively wide separation between the macrocycle anthracene sidewalls .Chemical Reactions Analysis
The chemical reactions involving 3,3-Dimethylindoline have been studied in the context of its incorporation into squaraine dyes. The rotaxanes were prepared by a templated clipping reaction .Physical and Chemical Properties Analysis
3,3-Dimethylindoline has a molecular weight of 147.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is also characterized by a topological polar surface area of 12 Ų .科学研究应用
环化和吲哚啉衍生物的合成
- 环化反应:3,3-二甲基吲哚啉衍生的烯烃在环化反应中被用来产生吲哚啉衍生物。这些化合物在有机合成和药物领域有潜在的应用(Reinhard, Glaser, Neumann, & Maas, 1997)。
晶体结构和合成
- 晶体结构分析:对类似4-(2-亚甲基-1-乙基-3,3-二甲基吲哚啉-2'-基)-6,8-二溴-1'-乙基-3',3'-二甲基螺-[3,4-二氢-2H-1-苯并吲哚-2,2'-吲哚啉]等化合物的研究有助于理解结构化学领域中的晶体结构和分子动力学(Jin, Dan, & Zhang, 2010)。
纳米医学和治疗学
- 纳米医学应用:从3,3-二甲基吲哚啉衍生物合成的碳点在近红外荧光成像和光热疗法中显示出潜力,突显了其在癌症诊断和治疗中的应用(Zheng et al., 2016)。
有机铟化学
- 有机铟衍生物:对3,3-二甲基吲哚啉的研究导致了有机铟化学的发展,在材料科学和催化中至关重要(Clark & Pickard, 1967)。
药物中的异构体
- 异构体研究:对2-芳基吲哚啉衍生物的异构体的研究,包括3,3-二甲基吲哚啉,在药物化学中有助于理解分子结构中的旋转壁垒,相关于制药化学(Eto et al., 2014)。
杂环芳烃氢交换反应
- 动力学研究:涉及3,3-二甲基吲哚啉衍生物的杂环芳烃氢交换反应的研究进一步促进了对反应动力学和分子电离的理解(Challis & Rzepa, 1975)。
有机电子学
- 薄膜晶体管:利用3,3-二甲基吲哚啉衍生物的有机薄膜晶体管的研究为先进电子材料和器件打开了可能性(Liess et al., 2015)。
安全和危害
作用机制
Target of Action
3,3-Dimethylindoline is primarily used in the synthesis of squaraine dyes . These dyes are mechanically interlocked molecules comprised of a dumbbell-shaped squaraine dye inside a tetralactam macrocycle . The primary target of 3,3-Dimethylindoline is the squaraine dye, which it helps to encapsulate .
Mode of Action
3,3-Dimethylindoline interacts with its targets through a process known as encapsulation . This process involves the formation of a rotaxane structure, where the 3,3-Dimethylindoline squaraine dye is encapsulated inside a tetralactam macrocycle . The gem-dimethyl groups in 3,3-dimethylindoline squaraine dyes are large enough to prevent macrocycle threading or rotaxane unthreading .
Biochemical Pathways
The biochemical pathways affected by 3,3-Dimethylindoline are primarily related to the photophysical properties of the squaraine dyes . The encapsulation process alters the fluorescence properties of the squaraine dyes, leading to changes in their absorption and emission bands .
Result of Action
The encapsulation of the squaraine dye by 3,3-Dimethylindoline results in a 10-fold enhancement in the squaraine fluorescence quantum yield . One of the new rotaxanes emits an orange light (560−650 nm), completing the palette of known squaraine rotaxane fluorophores whose emission profiles span the color range from green to near-infrared .
Action Environment
The action of 3,3-Dimethylindoline is influenced by the environment in which it is stored and used. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help to maintain the stability and efficacy of the compound .
生化分析
Biochemical Properties
3,3-Dimethylindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with squaraine dyes, forming squaraine rotaxanes . These interactions are crucial as they enhance the fluorescence quantum yield of the squaraine dyes, making them useful for fluorescence microscopy and in vivo imaging . The nature of these interactions involves the encapsulation of the squaraine dye within a tetralactam macrocycle, which is facilitated by the gem-dimethyl groups of 3,3-Dimethylindoline .
Cellular Effects
3,3-Dimethylindoline influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with squaraine dyes, for example, can lead to enhanced fluorescence, which is useful for imaging cellular processes . Additionally, 3,3-Dimethylindoline’s role in forming stable rotaxanes can impact cellular stability and function by preventing the unthreading of the macrocycle .
Molecular Mechanism
At the molecular level, 3,3-Dimethylindoline exerts its effects through binding interactions with biomolecules. The gem-dimethyl groups of 3,3-Dimethylindoline play a crucial role in preventing the unthreading of squaraine rotaxanes, thereby enhancing the stability and fluorescence properties of the encapsulated dye . This interaction is essential for the compound’s function in fluorescence microscopy and in vivo imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethylindoline have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the encapsulation of squaraine dyes within a tetralactam macrocycle, facilitated by 3,3-Dimethylindoline, significantly improves the chemical stability of the dyes . This stability is crucial for long-term imaging applications.
Dosage Effects in Animal Models
The effects of 3,3-Dimethylindoline vary with different dosages in animal models. At optimal dosages, the compound enhances the fluorescence properties of squaraine dyes, making them useful for imaging applications . At high doses, there may be toxic or adverse effects, although specific studies on the toxicity of 3,3-Dimethylindoline in animal models are limited.
Metabolic Pathways
3,3-Dimethylindoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in forming stable squaraine rotaxanes . These interactions can affect metabolic flux and metabolite levels, although detailed studies on the metabolic pathways of 3,3-Dimethylindoline are still needed.
Transport and Distribution
Within cells and tissues, 3,3-Dimethylindoline is transported and distributed through interactions with transporters and binding proteins. The compound’s encapsulation within a tetralactam macrocycle ensures its stable distribution, which is crucial for its function in imaging applications . The localization and accumulation of 3,3-Dimethylindoline within specific cellular compartments are essential for its biochemical properties.
Subcellular Localization
3,3-Dimethylindoline’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s encapsulation within a tetralactam macrocycle directs it to specific compartments or organelles, enhancing its activity and function . This localization is crucial for its role in fluorescence microscopy and in vivo imaging.
属性
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCLYMWDRNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473018 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-02-9 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

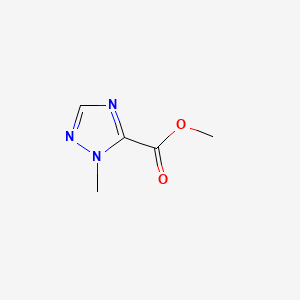
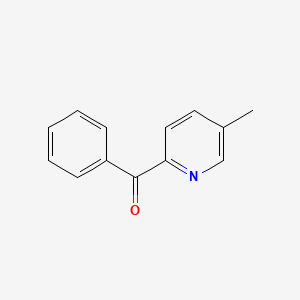
![2,5-dibromo-1H-benzo[d]imidazole](/img/structure/B1314508.png)
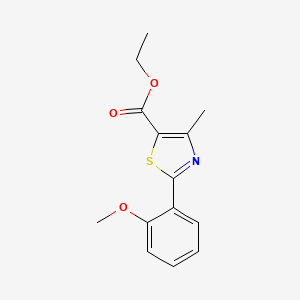
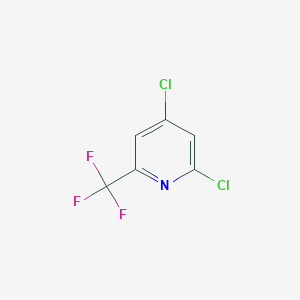
![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)



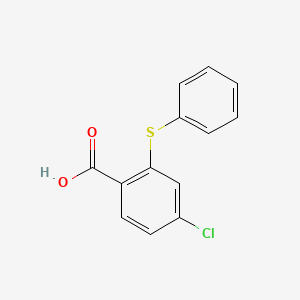
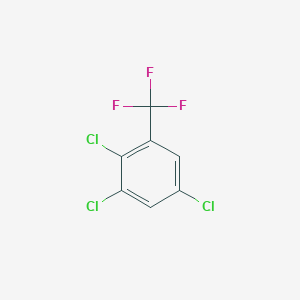
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
